4-Hydroxyoxyphenbutazone

Description

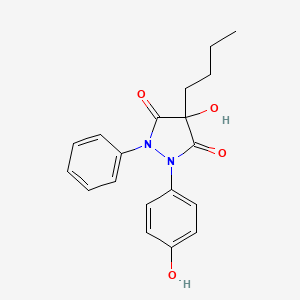

Structure

2D Structure

3D Structure

Properties

CAS No. |

55648-39-0 |

|---|---|

Molecular Formula |

C19H20N2O4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C19H20N2O4/c1-2-3-13-19(25)17(23)20(14-7-5-4-6-8-14)21(18(19)24)15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3 |

InChI Key |

DPLOKDYHDJEJST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AV-1101; 4OH-OPB; 4OHOPB; AV 1101; 4OH OPB; |

Origin of Product |

United States |

Foundational & Exploratory

4-Hydroxyoxyphenbutazone: An In-depth Technical Guide to its Role as a Key Metabolite of Oxyphenbutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, 4-hydroxyoxyphenbutazone has garnered significant attention due to its own pharmacological activities and its role in the overall therapeutic and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of this compound as a metabolite of oxyphenbutazone, detailing its metabolic pathway, the enzymes involved, and its pharmacokinetic properties. This document also outlines detailed experimental protocols for the analysis of oxyphenbutazone and its metabolites and presents key quantitative data in a structured format for ease of comparison.

Introduction

Oxyphenbutazone, a hydroxylated metabolite of phenylbutazone, was historically used for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] However, due to concerns over adverse effects, including bone marrow suppression, its use in humans has been largely discontinued in many countries.[2][3] Despite its withdrawal from many markets, the study of its metabolism remains crucial for understanding the fate of related pyrazolidinedione derivatives and for toxicological assessments.

The biotransformation of oxyphenbutazone is a critical determinant of its efficacy and safety. The formation of this compound is a significant metabolic step, and this metabolite itself exhibits biological activity.[4] This guide delves into the core aspects of this metabolic process, providing a technical resource for researchers in drug metabolism, pharmacology, and toxicology.

Metabolic Pathway of Oxyphenbutazone to this compound

The primary metabolic transformation of oxyphenbutazone in many species is aromatic hydroxylation, leading to the formation of this compound.[5] This reaction is a phase I metabolic process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[5][6][7]

The hydroxylation occurs on one of the phenyl rings of the oxyphenbutazone molecule. Specifically, equine CYP3A97 has been identified as a key enzyme responsible for the production of oxyphenbutazone from its precursor, phenylbutazone, suggesting a similar role for CYP3A family members in the subsequent hydroxylation of oxyphenbutazone.[5] The general scheme of drug metabolism involves the conversion of lipophilic compounds into more hydrophilic products to facilitate their excretion from the body.[7]

Metabolic pathway of oxyphenbutazone.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of oxyphenbutazone and its metabolite, this compound, has been studied in various animal models. The data highlights species-specific differences in metabolism and clearance.

Table 1: Pharmacokinetic Parameters of Oxyphenbutazone and this compound in Miniature Donkeys[9][10]

| Parameter | Phenylbutazone (Parent Drug) | Oxyphenbutazone (Metabolite) |

| Administration Route | Intravenous | Formed in vivo |

| Dose | 4.4 mg/kg | N/A |

| Mean Residence Time (MRT) | 0.5 to 3.0 hours (median, 1.1 hour) | Not directly measured |

| Total Body Clearance (ClT) | 4.2 to 7.5 ml/kg/min (mean, 5.8 ml/kg/min) | Not directly measured |

| Time to Peak Concentration (Tpeak) | N/A | 13 to 41 minutes (mean, 26.4 minutes) |

| Peak Serum Concentration (Cpeak) | N/A | 2.8 to 4.0 µg/ml (mean, 3.5 µg/ml) |

Table 2: Pharmacokinetic Parameters in Pigs[11]

| Compound | Apparent Specific Volume of Distribution | Degree of Protein Binding | Renal Clearance |

| Phenylbutazone (pbz) | 0.18 L/kg | 98% | 0.003 ml/min/kg |

| Oxyphenbutazone (oxpbz) | 0.28 L/kg | 97% | 0.13 ml/min/kg |

Note: In pigs, it was found that 20-60% of the injected phenylbutazone was metabolized to oxyphenbutazone.[8]

Experimental Protocols

The accurate quantification of oxyphenbutazone and this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][10]

Sample Preparation from Biological Matrices

A critical step in the analysis is the extraction of the analytes from complex biological samples like plasma, urine, or tissue homogenates.

Protocol for Liquid-Liquid Extraction from Plasma/Serum: [11]

-

To 1 mL of plasma/serum, add an internal standard (e.g., d9-labeled phenylbutazone).

-

Acidify the sample with a suitable acid (e.g., 1 M phosphoric acid).[9]

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and methanol).[9]

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the residue in a small volume of the mobile phase used for the chromatographic analysis.[9]

Chromatographic and Mass Spectrometric Analysis

HPLC Method for Quantification in Plasma: [10]

-

Column: LiChrospher RP-18

-

Mobile Phase: 0.01 M acetic acid in methanol (45:55, v/v)

-

Detection: UV detector

-

Limit of Detection: 0.5 µg/ml for both phenylbutazone and oxyphenbutazone

-

Limit of Quantitation: 1.0 µg/ml for both drugs

LC-MS/MS Method for Higher Sensitivity: [9]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Monitoring Mode: Selected reaction monitoring (SRM) for specific precursor-to-product ion transitions of oxyphenbutazone and its metabolites.

-

Mobile Phase A: 5 mM Ammonium formate, pH 3.9[9]

-

Mobile Phase B: Acetonitrile[9]

-

A gradient elution is typically employed to achieve optimal separation.

Workflow for metabolite analysis.

Signaling Pathways and Pharmacological Effects

Oxyphenbutazone, like its parent compound, exerts its primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are involved in mediating inflammation, pain, and fever. By inhibiting COX, oxyphenbutazone reduces prostaglandin production.[1]

Furthermore, this compound itself has been shown to be a potent inhibitor of cytokine production, including monokines and both Th1 and Th2 lymphokines.[4] This suggests that the metabolite contributes significantly to the overall immunosuppressive and anti-inflammatory effects of the parent drug. This inhibition of cytokine production may represent a key aspect of its mechanism of action beyond COX inhibition.

Inhibitory signaling pathways.

Conclusion

This compound is a principal and pharmacologically active metabolite of oxyphenbutazone. Its formation, primarily through CYP-mediated aromatic hydroxylation, is a key step in the biotransformation of the parent drug. The quantitative data available, though varying across species, provides valuable insights into the pharmacokinetic behavior of both the parent compound and its metabolite. The detailed experimental protocols outlined in this guide offer a robust framework for the accurate analysis of these compounds in biological systems. A thorough understanding of the metabolism of oxyphenbutazone to this compound and the distinct pharmacological activities of the metabolite is essential for a complete assessment of the drug's efficacy and safety profile. This knowledge remains relevant for the broader fields of drug metabolism, toxicology, and the development of safer anti-inflammatory agents.

References

- 1. What is the mechanism of Oxyphenbutazone? [synapse.patsnap.com]

- 2. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxyphenbutazone - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cgfarad.ca [cgfarad.ca]

- 10. Determination of phenylbutazone and oxyphenbutazone in plasma and urine samples of horses by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Immunosuppressive Landscape of 4-Hydroxyoxyphenbutazone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyoxyphenbutazone (4OH-OPB), an active metabolite of oxyphenbutazone, has demonstrated significant immunosuppressive properties, positioning it as a molecule of interest for the modulation of inflammatory responses. This technical guide synthesizes the current understanding of 4OH-OPB's effects on the immune system, with a focus on its potent inhibition of cytokine production. While quantitative data on its inhibitory concentrations remain proprietary or unpublished in accessible literature, qualitative evidence strongly supports its dose-dependent immunomodulatory activity. This document provides an in-depth look at the observed effects, outlines relevant experimental methodologies, and visualizes the compound's differential impact on various immune cell populations.

Introduction

The search for effective and targeted immunosuppressive agents is a cornerstone of therapeutic development for a wide range of autoimmune and inflammatory diseases. This compound, a hydroxylated derivative of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has emerged as a compound with potent immunomodulatory capabilities that extend beyond the typical cyclooxygenase (COX) inhibition associated with its parent compounds. In vitro studies have established its capacity to broadly suppress the production of key signaling molecules of the immune system, namely cytokines, from both the innate and adaptive immune lineages.[1][2] This guide delves into the technical details of these immunosuppressive properties.

Core Immunosuppressive Properties

The primary immunosuppressive effect of this compound lies in its ability to inhibit the production of a wide array of cytokines. This inhibitory action has been observed in studies using human peripheral blood mononuclear cells (PBMCs) and whole blood (WB) cultures.[1][2]

Inhibition of Cytokine Production

4OH-OPB has been shown to be a potent inhibitor of both monokines, cytokines primarily produced by monocytes and macrophages, and lymphokines, those produced by lymphocytes. This broad-spectrum inhibition affects key players in the inflammatory cascade.

Table 1: Qualitative Summary of Cytokine Inhibition by this compound

| Cytokine Class | Specific Cytokines (Examples) | Effect in PBMC Cultures | Effect in Whole Blood Cultures | Reference |

| Monokines | IL-1β, IL-6, TNF-α | Potent Inhibition | Inhibition (less effective than in PBMCs) | [1][2] |

| Th1 Lymphokines | IFN-γ, IL-2 | Efficiently Inhibited | Best inhibitor of lymphokine production | [1][2] |

| Th2 Lymphokines | IL-4, IL-5 | Efficiently Inhibited | Best inhibitor of lymphokine production | [1][2] |

Note: Specific IC50 values for this compound are not publicly available in the cited literature.

Differential Effects on Immune Cell Populations

A key finding is the differential effect of 4OH-OPB in purified peripheral blood mononuclear cell (PBMC) cultures versus whole blood (WB) cultures. The compound is significantly more potent in inhibiting cytokine production in PBMC cultures.[1][2] This difference is attributed to the rapid uptake of 4OH-OPB by erythrocytes in whole blood, which then release it more slowly, and potentially in a structurally altered form.[1]

Furthermore, the mechanism of action appears to differ between these two conditions. In PBMC cultures, the inhibition of cytokine production by 4OH-OPB is associated with a loss of cell viability, suggesting an apoptotic or cytotoxic effect at effective concentrations.[1][2] In contrast, in whole blood cultures, cytokine inhibition occurs without a corresponding loss of cell viability, pointing towards a different, non-cytotoxic mechanism of action in this more physiologically complex environment.[1]

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to assessing the immunosuppressive properties of compounds like this compound. These are based on standard immunological assays and should be adapted and optimized for specific experimental conditions.

Assessment of Cytokine Inhibition in PBMCs

Objective: To determine the in vitro effect of this compound on the production of pro-inflammatory cytokines by stimulated human PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Treatment and Stimulation:

-

Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Pre-incubate cells with a range of concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an appropriate mitogen, such as phytohemagglutinin (PHA) for lymphokine production or lipopolysaccharide (LPS) for monokine production.

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatants using a suitable immunoassay, such as a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle-treated, stimulated control.

T-Cell Proliferation Assay (CFSE-based)

Objective: To evaluate the effect of this compound on the proliferative capacity of T-lymphocytes.

Methodology:

-

Cell Staining: Label isolated PBMCs or purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

Treatment and Stimulation:

-

Culture the CFSE-labeled cells in 96-well plates.

-

Add varying concentrations of this compound or a vehicle control.

-

Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.

-

-

Incubation: Incubate the cells for 3-5 days.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Acquire data on a flow cytometer.

-

-

Data Analysis: Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of the percentage of divided cells and the number of cell divisions.

Lymphocyte Viability Assay

Objective: To determine the effect of this compound on the viability of lymphocytes.

Methodology:

-

Cell Culture and Treatment: Culture isolated PBMCs or lymphocytes in the presence of a dose-range of this compound for a specified period (e.g., 24-72 hours).

-

Viability Assessment:

-

Dye Exclusion Method (e.g., Trypan Blue): Mix a small aliquot of the cell suspension with Trypan Blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Metabolic Assay (e.g., MTT or MTS): Add the tetrazolium salt reagent to the cell cultures. Viable cells with active metabolism will convert the salt into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of this compound's action and the workflow of key experiments.

Caption: Experimental workflow for assessing the immunosuppressive effects of this compound.

Caption: Logical relationships of this compound's effects in different in vitro systems.

Conclusion and Future Directions

This compound exhibits potent and broad immunosuppressive properties, primarily through the inhibition of cytokine production from key immune cell populations. The differential effects observed between isolated PBMCs and whole blood cultures, particularly concerning cell viability, suggest complex pharmacokinetic and pharmacodynamic interactions in a more physiological setting. For drug development professionals, this highlights the importance of considering the influence of blood components on the activity and mechanism of action of immunomodulatory compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. While direct evidence is currently lacking, investigating its impact on key inflammatory signaling cascades such as the NF-κB and MAPK pathways would provide a more complete understanding of its mechanism of action. Furthermore, the generation and publication of quantitative data, including IC50 values for the inhibition of a comprehensive panel of cytokines, would be invaluable for comparative analyses and for guiding further preclinical and clinical development. The link between cytokine inhibition and the induction of apoptosis in lymphocytes also warrants a more detailed investigation to understand the specific apoptotic pathways involved. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound in inflammatory and autoimmune diseases.

References

The Anti-Inflammatory Potential of 4-Hydroxyoxyphenbutazone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyoxyphenbutazone (4OH-OPB), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant anti-inflammatory and immunosuppressive properties. This technical guide synthesizes the available scientific information on 4OH-OPB, focusing on its effects on cytokine production and potential mechanisms of action. This document is intended to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Anti-Inflammatory Effects: Inhibition of Cytokine Production

In vitro studies have established this compound as a potent inhibitor of cytokine production from immune cells.[1][2] Research highlights its superior efficacy compared to its parent compound, oxyphenbutazone, and other related phenylbutazone compounds in suppressing a broad range of inflammatory mediators.[1][2]

Key Findings:

-

Broad-Spectrum Cytokine Inhibition: 4OH-OPB effectively inhibits the production of both monokines and lymphokines, including those from both Th1 and Th2 lymphocyte subsets.[1]

-

Potency: It is described as the most potent inhibitor of cytokine production among the tested phenylbutazone-related compounds in peripheral mononuclear cell (PBMC) cultures.[1][2]

-

Differential Effects in Whole Blood vs. PBMCs: The inhibitory effect of 4OH-OPB on cytokine production is more pronounced in isolated peripheral mononuclear cell (PBMC) cultures than in whole blood (WB) cultures.[1][2][3] This difference is attributed to the rapid uptake of 4OH-OPB by erythrocytes (red blood cells) in whole blood, which then slowly release a likely modified, less active form of the compound.[1][2][3]

Quantitative Data on Cytokine Inhibition

Experimental Protocols

Detailed experimental methodologies for the key in vitro studies are crucial for reproducibility and further investigation. However, access to the full-text publications containing these protocols was not possible. The general experimental approaches identified from available abstracts are outlined below.

General In Vitro Cytokine Inhibition Assay Workflow:

Caption: General workflow for in vitro cytokine inhibition assays.

Mechanism of Action

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are not fully elucidated in the currently accessible literature. However, several key observations provide insights into its potential pathways of action.

Differential Mechanism in PBMCs vs. Whole Blood:

A notable finding is the different apparent mechanisms of action in PBMC and whole blood cultures.[1][2][3]

-

In PBMC cultures: The inhibition of cytokine production by 4OH-OPB is associated with a decrease in cell viability, suggesting a potential pro-apoptotic effect on activated lymphocytes.[1][2][3]

-

In whole blood cultures: Cytokine inhibition occurs without a corresponding loss of cell viability.[1][2][3] This is attributed to the sequestration of 4OH-OPB by erythrocytes and the subsequent slow release of a potentially modified and less cytotoxic metabolite.[1][2][3]

Potential Signaling Pathways:

While direct evidence for the involvement of specific signaling pathways in the action of this compound is limited, the following diagram illustrates a hypothetical model based on the known mechanisms of other anti-inflammatory compounds and the observation of apoptosis in lymphocytes.

Caption: Hypothetical mechanism of action of this compound.

Erythrocyte Sequestration and Metabolism

A critical aspect of this compound's pharmacology is its interaction with red blood cells.

Caption: Role of erythrocytes in modulating this compound activity.

Experiments with radioactively labeled 4OH-OPB have shown that it is rapidly taken up by erythrocytes.[1][2][3] The subsequent release from these cells is a much slower process and appears to be mediated by a multidrug-resistance-associated protein (MRP).[1][2][3] The secreted compound is likely structurally different from the parent 4OH-OPB, which could explain the reduced potency and lack of cytotoxicity observed in whole blood cultures.[1][2][3]

Clinical Relevance and Future Directions

This compound was reportedly in Phase II clinical trials for its immunosuppressive effects in patients with rheumatoid arthritis.[1][2] Its potent anti-inflammatory properties, particularly its ability to inhibit a wide array of cytokines, suggest its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Further research is critically needed to:

-

Elucidate the precise molecular targets and signaling pathways affected by this compound.

-

Obtain detailed quantitative data , including IC50 values for the inhibition of various cytokines.

-

Characterize the metabolite(s) released from erythrocytes and determine their biological activity.

-

Conduct further preclinical and clinical studies to evaluate the safety and efficacy of 4OH-OPB in relevant disease models and patient populations.

Conclusion

This compound is a potent inhibitor of cytokine production with demonstrated anti-inflammatory and immunosuppressive potential. Its unique interaction with erythrocytes presents both a challenge and an opportunity for drug development, potentially influencing its pharmacokinetic and pharmacodynamic profile. While the available data are promising, a more in-depth understanding of its mechanism of action and a comprehensive quantitative assessment of its effects are essential for its future development as a therapeutic agent. The information presented in this guide is based on the currently accessible scientific literature, and further investigation is warranted to fully characterize the anti-inflammatory properties of this compound.

References

A Technical Guide on 4-Hydroxyoxyphenbutazone for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxyoxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, and its relevance to rheumatoid arthritis (RA) research. This document covers its mechanism of action, metabolic pathways, available quantitative data, and detailed experimental protocols for in-vitro evaluation.

Introduction to Rheumatoid Arthritis and NSAID Therapy

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone damage.[1] The pathophysiology of RA involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which release pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] A key pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][3]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of RA symptom management, primarily functioning by inhibiting these COX enzymes.[1] Oxyphenbutazone, a derivative of phenylbutazone, and its hydroxylated metabolite, this compound, have been investigated for their anti-inflammatory properties in this context.[4][5]

Mechanism of Action

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase enzymes.

-

COX-1: This isoform is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3]

-

COX-2: This isoform is typically not expressed under normal conditions but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3][6]

By inhibiting COX-2, this compound reduces the synthesis of prostaglandins at the site of inflammation, thereby alleviating the symptoms of RA. However, its activity against COX-1 can contribute to gastrointestinal side effects.[3] Beyond COX inhibition, research indicates that this compound is a potent inhibitor of cytokine production, including both monokines and lymphokines, which are crucial mediators in RA pathology.[7]

Signaling Pathway of COX Inhibition

The following diagram illustrates the inflammatory cascade involving arachidonic acid and the inhibitory action of this compound.

Caption: Inflammatory pathway and COX inhibition.

Metabolism and Pharmacokinetics

This compound is the primary, pharmacologically active metabolite of oxyphenbutazone, which itself is a metabolite of phenylbutazone.[8][9] The conversion is a result of hepatic oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme superfamily.[8][10] Specifically, enzymes in the CYP3A family, such as CYP3A97 in horses, have been identified as responsible for this biotransformation.[10][11]

Metabolic Conversion Workflow

The diagram below outlines the metabolic progression from the parent drug to its active hydroxylated form.

Caption: Metabolism of Phenylbutazone.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Phenylbutazone and Oxyphenbutazone (in Miniature Donkeys)

| Parameter | Phenylbutazone (IV) | Oxyphenbutazone (Metabolite) | Reference |

|---|---|---|---|

| Mean Residence Time (MRT) | Median: 1.1 hours | Not Applicable | [13][14] |

| Total Body Clearance (ClT) | Mean: 5.8 mL/kg/min | Not Applicable | [13][14] |

| Time to Peak Concentration (Tpeak) | Not Applicable | Mean: 26.4 minutes | [13][14] |

| Peak Serum Concentration (Cpeak) | Not Applicable | Mean: 3.5 µg/mL | [13][14] |

Data derived from a study involving intravenous administration of phenylbutazone at 4.4 mg/kg.[13][14]

Table 2: Comparative IC50 Values of Common NSAIDs for COX-1 and COX-2

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

|---|---|---|---|---|

| Diclofenac | 0.076 | 0.026 | 2.9 | [12] |

| Ibuprofen | 12 | 80 | 0.15 | [12] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [12] |

| Piroxicam | 47 | 25 | 1.9 | [12] |

| Celecoxib | 82 | 6.8 | 12 | [12] |

This data is provided for context on typical NSAID potencies and selectivities.[12] The ratio indicates selectivity towards COX-2 (higher value) or COX-1 (lower value).[3]

Experimental Protocols

Evaluating the anti-inflammatory potential of compounds like this compound involves various in-vitro assays. Below are detailed methodologies for key experiments.

In-Vitro COX Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits for screening COX inhibitors.[6][15][16] It measures the peroxidase activity of COX, which generates a fluorescent product from a probe.

Objective: To determine the IC50 value of this compound for COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes[6]

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[17]

-

COX Probe (e.g., ADHP)

-

Heme[17]

-

Arachidonic Acid (substrate)[15]

-

Potassium Hydroxide (for substrate preparation)[18]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well opaque microplate[15]

-

Fluorescence plate reader (Ex/Em = 535/587 nm)[6]

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of COX Assay Buffer, COX Probe, and Heme as per manufacturer instructions.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.

-

Prepare the arachidonic acid substrate solution immediately before use by diluting with potassium hydroxide and assay buffer to the final working concentration (e.g., 100-200 µM).[15][18]

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (100% Activity): Add Assay Buffer and the appropriate volume of solvent (DMSO) without the inhibitor.

-

Inhibitor Wells: Add Assay Buffer and the corresponding volume of each this compound dilution.

-

Inhibitor Control (Positive Control): Add a known COX inhibitor (e.g., Celecoxib for COX-2) to designated wells.[15]

-

-

Enzyme Addition:

-

Thaw the COX-1 or COX-2 enzyme on ice.[6]

-

Add the enzyme to all wells except the "no-enzyme" background controls.

-

-

Pre-incubation:

-

Add the COX Probe and Heme to all wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[18]

-

-

Reaction Initiation:

-

Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

-

-

Measurement:

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for a fluorometric COX inhibition assay.

In-Vitro Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation seen in conditions like rheumatoid arthritis.[19][20]

Objective: To evaluate the anti-inflammatory activity of this compound by its ability to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin[21]

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compound (this compound)

-

Reference standard (e.g., Diclofenac Sodium)[21]

-

Spectrophotometer

Procedure:

-

Prepare Solutions:

-

Prepare a 0.2% w/v solution of BSA in PBS.

-

Prepare various concentrations of this compound and the reference standard in a suitable solvent (e.g., DMSO, then diluted with PBS).

-

-

Reaction Mixture:

-

In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test/standard solutions at different concentrations.

-

Control: A mixture of 0.5 mL BSA solution and 0.5 mL PBS.

-

-

Incubation:

-

Incubate the tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C in a water bath for 5-10 minutes.[19]

-

-

Measurement:

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[19]

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[21]

-

Determine the IC50 value by plotting percent inhibition against concentration.

-

References

- 1. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Controlled Trial of Phenylbutazone, Oxyphenbutazone, and a Placebo in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A controlled trial of phenylbutazone, oxyphenbutazone, and a placebo in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 20. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cytokine Production Inhibition by 4-Hydroxyoxyphenbutazone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxyoxyphenbutazone (4OH-OPB), a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant potential as a potent inhibitor of cytokine production. This guide provides a comprehensive overview of the available scientific data on the anti-inflammatory effects of 4OH-OPB, with a specific focus on its ability to suppress the production of key cytokines involved in inflammatory responses. The information is based on in vitro studies and is intended to inform further research and drug development efforts in the field of inflammatory and autoimmune diseases.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key driver of the inflammatory cascade is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Consequently, therapeutic strategies aimed at inhibiting the production or activity of these cytokines are of significant interest. This compound has emerged as a promising small molecule with potent immunomodulatory properties, capable of broadly suppressing cytokine production in various in vitro models.[1] This document synthesizes the current knowledge on the cytokine-inhibiting effects of 4OH-OPB, presenting quantitative data, detailing experimental methodologies, and visualizing the potential mechanisms of action.

Quantitative Data on Cytokine Inhibition

Table 1: Inhibitory Effects of Oxyphenbutazone on IL-6 Bioactivity [2]

| Compound | Cytokine | Assay System | IC50 Value (µM) |

| Oxyphenbutazone | IL-6 | IL-6-dependent hybridoma | 7.5 |

Table 2: Summary of In Vitro Inhibitory Effects of this compound [1]

| Compound | Cell Type | Inhibited Cytokines | Key Observations |

| This compound | Human PBMCs | Monokines, Th1 and Th2 lymphokines | Highly potent inhibition. Associated with a loss of cell viability. |

| This compound | Human Whole Blood | Monokines and lymphokines | Less effective than in PBMC cultures, but still a potent inhibitor of lymphokine production. |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of cytokine production inhibition. These are generalized protocols based on standard laboratory practices and should be adapted as needed for specific experimental questions.

Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, a common starting material for in vitro immunology studies.

Protocol Steps:

-

Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a centrifuge tube.

-

Centrifugation: Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the brake off. This separates the blood components into distinct layers.

-

PBMC Collection: Aspirate the buffy coat layer, which contains the PBMCs, at the plasma-Ficoll interface.

-

Washing: Transfer the collected PBMCs to a new tube and wash by adding an excess of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspension: Resuspend the final PBMC pellet in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell density for subsequent experiments.

In Vitro Cytokine Production Inhibition Assay

This protocol outlines a general procedure to assess the effect of a compound on cytokine production by immune cells.

Protocol Steps:

-

Cell Plating: Plate PBMCs or whole blood in multi-well plates at a predetermined density.

-

Compound Treatment: Add varying concentrations of this compound (or the vehicle control) to the wells and pre-incubate for a short period (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the cells with a suitable agonist to induce cytokine production. Common stimulants include lipopolysaccharide (LPS) for monocytes/macrophages and phytohemagglutinin (PHA) for T lymphocytes.

-

Incubation: Incubate the plates for a period sufficient to allow for cytokine accumulation in the supernatant (typically 24 to 48 hours).

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a sensitive immunoassay such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control. Determine the half-maximal inhibitory concentration (IC50) value.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

While the precise molecular targets of this compound are not yet fully elucidated, its anti-inflammatory effects are likely mediated through the inhibition of key intracellular signaling pathways that regulate the expression of pro-inflammatory cytokine genes. The primary pathways implicated in cytokine production are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which culminate in the activation of transcription factors such as Activator Protein-1 (AP-1).

Overview of Pro-inflammatory Signaling

Upon stimulation by inflammatory signals (e.g., LPS binding to Toll-like receptors), a cascade of intracellular events is initiated, leading to the activation of IκB kinase (IKK) and MAPKs (including p38, JNK, and ERK). Activated IKK phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) into the nucleus. Simultaneously, activated MAPKs phosphorylate and activate various transcription factors, including those that form the AP-1 complex (e.g., c-Jun and c-Fos). In the nucleus, NF-κB and AP-1 bind to specific promoter regions of target genes, driving the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Based on the known mechanisms of other NSAIDs and anti-inflammatory compounds, it is plausible that this compound exerts its inhibitory effects by targeting one or more key nodes within these pro-inflammatory signaling pathways. Potential mechanisms include the direct inhibition of IKK or specific MAPKs, which would prevent the downstream activation of NF-κB and AP-1, respectively. By blocking the activation of these critical transcription factors, this compound would effectively shut down the expression of a broad range of pro-inflammatory cytokines.

Conclusion and Future Directions

This compound is a potent inhibitor of cytokine production in vitro, demonstrating its potential as a lead compound for the development of novel anti-inflammatory therapies. The available data strongly support its immunomodulatory activity. However, to advance its therapeutic development, further research is required to:

-

Determine specific IC50 values: Quantitative assessment of the inhibitory activity of this compound against a panel of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.) is essential.

-

Elucidate the precise mechanism of action: Identifying the specific molecular targets of this compound within the pro-inflammatory signaling pathways will be crucial for understanding its mode of action and for optimizing its therapeutic potential.

-

In vivo efficacy and safety studies: Preclinical animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

The Immunomodulatory Profile of 4-Hydroxyoxyphenbutazone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 4-Hydroxyoxyphenbutazone (4OH-OPB) on immune cells, tailored for researchers, scientists, and professionals in drug development. 4OH-OPB, a derivative of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant immunosuppressive properties, positioning it as a compound of interest for inflammatory and autoimmune diseases.

Executive Summary

This compound is a potent inhibitor of cytokine production from key immune cells, including monocytes and lymphocytes.[1][2] In vitro studies have shown its ability to suppress the secretion of both monokines and lymphokines, including those associated with T-helper 1 (Th1) and T-helper 2 (Th2) responses.[1] The mechanism of action appears to differ depending on the experimental conditions, with observed effects on cell viability in isolated peripheral blood mononuclear cell (PBMC) cultures that are not seen in whole blood (WB) cultures. This suggests a complex interaction with blood components, particularly erythrocytes, which may sequester and metabolize the compound.[1] While the precise signaling pathways affected by 4OH-OPB are not fully elucidated, its structural relationship to other anti-inflammatory compounds suggests potential interference with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Introduction

Inflammatory responses are tightly regulated processes involving a complex interplay of various immune cells and their secreted mediators, known as cytokines. In chronic inflammatory diseases such as rheumatoid arthritis, dysregulation of cytokine production leads to persistent inflammation and tissue damage. This compound has emerged as a promising immunomodulatory agent due to its potent inhibitory effects on cytokine synthesis.[1] This document aims to consolidate the current understanding of 4OH-OPB's activity on immune cells, presenting available data, outlining experimental methodologies, and proposing putative mechanisms of action.

Quantitative Data on Cytokine Inhibition

While precise IC50 values from the primary literature are not available in a tabular format, the research by ten Brinke et al. (2005) provides a qualitative and semi-quantitative comparison of 4OH-OPB with related compounds.[1] The following tables summarize the reported inhibitory effects on cytokine production by immune cells.

Table 1: Effect of this compound on Monokine Production in PBMC and Whole Blood Cultures

| Cytokine | Cell Type | Culture Condition | 4OH-OPB Inhibitory Effect | Phenylbutazone Effect | Oxyphenbutazone Effect |

| Monokines (e.g., IL-6, GM-CSF) | Monocytes | PBMC | Potent Inhibition | Less Potent | Less Potent |

| Monokines (e.g., IL-6, GM-CSF) | Monocytes | Whole Blood | Inhibition (only compound to show this effect) | No Inhibition | No Inhibition |

Data synthesized from the abstract of ten Brinke et al., 2005.[1]

Table 2: Effect of this compound on Lymphokine Production in PBMC and Whole Blood Cultures

| Cytokine Type | Cell Type | Culture Condition | 4OH-OPB Inhibitory Effect | Phenylbutazone Effect | Oxyphenbutazone Effect |

| Th1 & Th2 Lymphokines | Lymphocytes | PBMC | Potent Inhibition | Less Potent | Less Potent |

| Lymphokines | Lymphocytes | Whole Blood | Most Potent Inhibitor | Less Potent | Less Potent |

Data synthesized from the abstract of ten Brinke et al., 2005.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound on immune cells. These protocols are based on standard immunological assays and the descriptions available in the primary literature.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are a mixed population of lymphocytes and monocytes and are a standard model for studying immune responses in vitro.

Protocol:

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: The blood is diluted 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifugation: The tubes are centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off. This separates the blood into layers: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.

-

Harvesting: The buffy coat layer containing the PBMCs is carefully aspirated.

-

Washing: The collected PBMCs are washed twice with PBS to remove platelets and residual density gradient medium. This involves centrifugation and resuspension of the cell pellet.

-

Cell Counting and Resuspension: The final PBMC pellet is resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics), and the cells are counted using a hemocytometer or automated cell counter to adjust to the desired concentration for culture.

Whole Blood (WB) Culture for Cytokine Production Assay

Whole blood cultures provide a more physiologically relevant environment as they contain all blood components.

Protocol:

-

Blood Collection: Fresh venous blood is collected into sterile tubes containing an anticoagulant.

-

Dilution: The whole blood is diluted (e.g., 1:4 or 1:10) with sterile culture medium.

-

Plating: The diluted blood is dispensed into 24- or 96-well culture plates.

-

Treatment: this compound, control compounds, and vehicle controls are added to the wells at various concentrations. A stimulant (e.g., lipopolysaccharide [LPS] for monocytes or phytohemagglutinin [PHA] for lymphocytes) is added to induce cytokine production.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, the plates are centrifuged to pellet the blood cells, and the culture supernatant is carefully collected.

-

Cytokine Measurement: The concentration of various cytokines in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

Cell Viability Assay

To determine if the inhibitory effect of a compound is due to cytotoxicity, a cell viability assay is performed.

Protocol:

-

Cell Culture: PBMCs are cultured as described in section 3.1 in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for the same duration as the cytokine production assay.

-

Viability Staining: A viability dye (e.g., trypan blue, propidium iodide, or a live/dead stain for flow cytometry) is added to the cell suspension.

-

Analysis: The percentage of viable cells is determined by microscopy (for trypan blue) or flow cytometry. A significant decrease in viability in treated cells compared to control cells indicates a cytotoxic effect. In the case of 4OH-OPB, a loss of cell viability was observed in PBMC cultures but not in whole blood cultures.[1]

Putative Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound have not been definitively identified. However, based on its anti-inflammatory properties and the known mechanisms of related NSAIDs, several pathways are likely to be involved.

Inhibition of Pro-inflammatory Gene Expression

The suppression of a wide range of cytokines suggests that 4OH-OPB may act on a central regulatory pathway of inflammation. A plausible target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for IL-6 and other cytokines. Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory effect.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . MAPKs, such as p38 and JNK, are also crucial for the production of inflammatory cytokines.

Differential Effects in PBMC vs. Whole Blood Cultures

The observation that 4OH-OPB is less effective at inhibiting cytokine production in whole blood compared to isolated PBMCs, and that it does not cause a loss of cell viability in whole blood, strongly implicates the role of other blood components.[1] Erythrocytes (red blood cells) are a likely candidate. It is hypothesized that erythrocytes rapidly take up 4OH-OPB, thereby reducing its effective concentration available to act on immune cells.[1] Furthermore, erythrocytes may metabolize 4OH-OPB into a different, potentially less cytotoxic, compound that is then slowly released.[1]

Caption: Differential effects of this compound in PBMC versus whole blood cultures.

Conclusion and Future Directions

This compound is a potent inhibitor of cytokine production by human immune cells in vitro.[1] Its broad-spectrum activity against both monokines and lymphokines makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. Key areas for future research include:

-

Elucidation of the precise molecular targets and signaling pathways affected by 4OH-OPB.

-

Identification of the metabolites of 4OH-OPB produced by erythrocytes and characterization of their biological activity.

-

In vivo studies to confirm the immunosuppressive effects of 4OH-OPB and to assess its therapeutic potential in animal models of inflammatory diseases.

-

Comprehensive dose-response studies to establish detailed IC50 values for the inhibition of a wide panel of cytokines.

This technical guide provides a foundational understanding of the immunomodulatory properties of this compound. As research progresses, a more detailed picture of its mechanism of action will undoubtedly emerge, paving the way for its potential clinical application.

References

The Modulatory Effects of 4-Hydroxyoxyphenbutazone on Monokine and Lymphokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 4-Hydroxyoxyphenbutazone (4OH-OPB), a metabolite of oxyphenbutazone, on the production of monokines and lymphokines. 4OH-OPB has demonstrated potent immunomodulatory properties, positioning it as a compound of interest for inflammatory diseases.[1] This document summarizes the key findings from in vitro studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Data Presentation: Summary of this compound's Inhibitory Effects

The inhibitory effects of this compound on cytokine production have been evaluated in different in vitro systems, primarily using human peripheral blood mononuclear cells (PBMCs) and whole blood (WB) cultures.[1] The data indicates that 4OH-OPB is a potent inhibitor of both monokines and lymphokines, with its efficacy being influenced by the experimental conditions.[1]

Table 1: Inhibitory Effects on Monokine Production

| Cytokine | Cell Culture | Observed Effect | Potency | Notes |

| Monokines (general) | PBMC | Potent Inhibition | High | 4OH-OPB efficiently inhibits monokine production at low concentrations in isolated immune cell cultures.[1] |

| Monokines (general) | Whole Blood | Inhibition | Moderate | 4OH-OPB is the only compound among those tested (including phenylbutazone and oxyphenbutazone) that inhibited monokine production in a whole blood setting.[1] |

Table 2: Inhibitory Effects on Lymphokine Production

| Cytokine | Cell Culture | Observed Effect | Potency | Notes |

| Th1 & Th2 Lymphokines (general) | PBMC | Potent Inhibition | Very High | 4OH-OPB was found to be the most potent inhibitor of lymphokine production in PBMC cultures compared to related compounds.[1] |

| Lymphokines (general) | Whole Blood | Inhibition | High | While less effective than in PBMC cultures, 4OH-OPB was still the most effective inhibitor of lymphokine production in the whole blood model.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the effects of this compound on monokine and lymphokine production, based on standard in vitro immunology assays.

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture

Objective: To isolate a pure population of mononuclear cells from whole blood for in vitro stimulation.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Dilution: The blood is diluted with an equal volume of sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: The diluted blood is carefully layered over a Ficoll-Paque® density gradient medium.

-

Centrifugation: The tubes are centrifuged at 400 x g for 30 minutes at room temperature with the brake off. This separates the blood into layers: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.

-

PBMC Harvesting: The buffy coat layer is carefully aspirated.

-

Washing: The harvested PBMCs are washed twice with PBS to remove any remaining platelets and Ficoll medium. Each wash is followed by centrifugation at 300 x g for 10 minutes.

-

Cell Counting and Resuspension: The final cell pellet is resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics). Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.

-

Plating: Cells are seeded into 96-well culture plates at a density of approximately 1 x 10^6 cells/mL.

Whole Blood (WB) Culture

Objective: To assess the effects of 4OH-OPB in a more physiologically relevant environment that includes red blood cells and plasma proteins.

Methodology:

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant.

-

Dilution: The whole blood is typically diluted 1:1 with culture medium.

-

Plating: The diluted blood is added to 96-well culture plates.

-

Stimulation and Treatment: The cultures are then treated with 4OH-OPB at various concentrations and stimulated to induce cytokine production.

In Vitro Cytokine Production Assay

Objective: To measure the levels of specific monokines and lymphokines produced by PBMCs or in whole blood cultures following stimulation in the presence or absence of this compound.

Methodology:

-

Cell Culture Preparation: PBMCs or whole blood are cultured as described above.

-

Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium, is added to the wells at a range of final concentrations. A vehicle control (solvent only) is also included.

-

Stimulation: To induce cytokine production, a stimulating agent is added to the cultures. Common stimulants include:

-

For Monokines: Lipopolysaccharide (LPS) to stimulate monocytes/macrophages.

-

For Lymphokines: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies to stimulate T lymphocytes.

-

-

Incubation: The culture plates are incubated for a specified period (typically 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, the plates are centrifuged to pellet the cells, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification: The concentration of specific cytokines in the supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the proposed mechanisms of action of this compound.

Caption: Experimental workflow for assessing the effects of 4OH-OPB on cytokine production.

Caption: Proposed mechanism of 4OH-OPB in PBMC cultures.

References

Unveiling 4-Hydroxyoxyphenbutazone: A Journey from Metabolic Byproduct to Potential Immunomodulator

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of 4-Hydroxyoxyphenbutazone, a molecule that has transitioned from a mere metabolic byproduct to a compound of significant interest for its immunomodulatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological and experimental processes.

From Obscurity to a Molecule of Interest: A Historical Perspective

The story of this compound is intrinsically linked to the clinical use of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, which was first introduced in 1949. Phenylbutazone is metabolized in the body to oxyphenbutazone, which itself was marketed as an anti-inflammatory medication. Further metabolic processes lead to the formation of this compound.

A pivotal moment in the history of this compound came in 1975, when Portoghese, Svanborg, and Samuelsson first described the oxidation of oxyphenbutazone to this compound. Their work not only identified this new metabolite but also detailed its chemical synthesis. For decades, this compound remained largely a subject of metabolic studies. However, its potential as a pharmacologically active agent in its own right has been a more recent area of investigation. A significant 2005 study by ten Brinke and colleagues brought the compound to the forefront of immunology research, revealing its potent inhibitory effects on cytokine production and its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis. This research highlighted that this compound was undergoing Phase II clinical trials for its immunosuppressive effects.[1]

The Metabolic Journey: Formation of this compound

This compound is a product of the body's natural metabolic processes acting on the parent drug, phenylbutazone. The metabolic cascade begins with the conversion of phenylbutazone to its primary active metabolite, oxyphenbutazone. Subsequently, oxyphenbutazone undergoes further hydroxylation to yield this compound. This metabolic pathway underscores the importance of understanding drug metabolism in identifying new, potentially therapeutic compounds.

Caption: Metabolic conversion of Phenylbutazone.

Synthesis and Experimental Protocols

The initial synthesis of this compound, as described by Portoghese et al. in 1975, laid the groundwork for its further study. The following provides a conceptual overview of the synthetic and experimental procedures that have been crucial in characterizing this molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of oxyphenbutazone.

Experimental Protocol: Synthesis of this compound (Conceptual)

-

Starting Material: Oxyphenbutazone.

-

Oxidation: Oxyphenbutazone is subjected to oxidation. This can be achieved using various oxidizing agents or enzymatic preparations, such as sheep vesicular gland microsomes or lipoxygenase, as described in early studies.[2][3]

-

Purification: The reaction mixture is then purified to isolate the this compound. This typically involves techniques like chromatography.

-

Analysis: The identity and purity of the synthesized compound are confirmed using analytical methods such as gas-liquid chromatography and mass spectrometry.[3]

In Vitro Cytokine Inhibition Assay

The study by ten Brinke et al. (2005) demonstrated the potent inhibitory effect of this compound on cytokine production.

Experimental Protocol: In Vitro Cytokine Production Inhibition Assay (Conceptual)

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Stimulation: The PBMCs are stimulated with an agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

Treatment: The stimulated cells are treated with varying concentrations of this compound.

-

Cytokine Measurement: After an incubation period, the levels of cytokines in the cell culture supernatant are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of cytokine production (IC50) is calculated.

Caption: In Vitro Cytokine Inhibition Assay Workflow.

Pharmacological Profile: A Potent Immunomodulator

The primary pharmacological interest in this compound stems from its potent immunosuppressive and anti-inflammatory properties.

Inhibition of Cytokine Production

Research has shown that this compound is a potent inhibitor of the production of several key pro-inflammatory cytokines.[1] In in vitro studies using peripheral blood mononuclear cells, it effectively inhibited the production of both monokines and lymphokines at low concentrations.[1]

| Cytokine | Inhibitory Effect |

| Monokines | Efficiently inhibited at low concentrations in PBMC cultures.[1] |

| Th1 Lymphokines | Efficiently inhibited at low concentrations in PBMC cultures.[1] |

| Th2 Lymphokines | Efficiently inhibited at low concentrations in PBMC cultures.[1] |

Clinical Investigations in Rheumatoid Arthritis

The promising in vitro results led to the investigation of this compound in clinical trials for rheumatoid arthritis. As of 2005, it was reported to be in Phase II trials for its immunosuppressive effects in patients with this autoimmune disease.[1]

Future Directions

The journey of this compound from a metabolite to a potential therapeutic agent highlights the value of continued research into drug metabolism and the pharmacological activity of metabolites. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles in humans, and its clinical efficacy and safety in inflammatory and autoimmune diseases. The development of this molecule could offer a new therapeutic option for patients with conditions like rheumatoid arthritis.

References

The Pharmacokinetics and Metabolism of 4-Hydroxyoxyphenbutazone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyoxyphenbutazone, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated potent immunomodulatory activity, positioning it as a compound of interest for further investigation. This technical guide synthesizes the current understanding of the pharmacokinetics and metabolism of this compound, drawing from available literature on its parent compounds, phenylbutazone and oxyphenbutazone. While specific quantitative pharmacokinetic data for this compound remains limited in publicly accessible research, this document provides a framework for its metabolic pathway, discusses relevant analytical methodologies, and outlines potential experimental workflows for its study.

Introduction

This compound is a hydroxylated metabolite of oxyphenbutazone, which is the major active metabolite of phenylbutazone. Phenylbutazone and oxyphenbutazone have been utilized for their anti-inflammatory and analgesic properties. More recently, this compound itself has been identified as a potent inhibitor of cytokine production, indicating its potential as an immunosuppressive agent.[1] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its potential development as a therapeutic agent.

Metabolism

The metabolism of this compound is intrinsically linked to the metabolic cascade of phenylbutazone. Phenylbutazone undergoes extensive hepatic metabolism, primarily through oxidation, to form oxyphenbutazone. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system.[2] Specifically, in equine studies, CYP3A97 has been identified as the key enzyme responsible for the formation of oxyphenbutazone.[2] The human ortholog, CYP3A4, is presumed to play a similar role.

Oxyphenbutazone then serves as the substrate for further hydroxylation to form this compound. While the specific CYP isozyme responsible for this secondary hydroxylation has not been definitively identified in the available literature, it is likely a member of the CYP2C or CYP3A subfamilies, which are commonly involved in the metabolism of NSAIDs.

The metabolic pathway can be visualized as follows:

Pharmacokinetics

To facilitate future research and data comparison, the following tables outline the key pharmacokinetic parameters that require determination for this compound.

Table 1: Pharmacokinetic Parameters of Phenylbutazone and Oxyphenbutazone (in various species for context)

| Compound | Species | T1/2 (h) | Cl (mL/min/kg) | Vd (L/kg) | Protein Binding (%) | Reference |

| Phenylbutazone | Pig | - | 0.003 (renal) | 0.18 | 98 | [3] |

| Oxyphenbutazone | Pig | - | 0.13 (renal) | 0.28 | 97 | [3] |

Note: Data for this compound is not available in the cited literature. This table is provided to give context based on its parent compounds.

Table 2: Essential Pharmacokinetic Parameters for this compound (To Be Determined)

| Parameter | Symbol | Description |

| Half-life | T1/2 | Time required for the concentration of the drug in the body to be reduced by half. |

| Clearance | Cl | The volume of plasma from which the drug is completely removed per unit of time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Maximum Concentration | Cmax | The peak plasma concentration of a drug after administration. |

| Time to Maximum Concentration | Tmax | The time at which the Cmax is observed. |

| Area Under the Curve | AUC | The integral of the drug concentration-time curve, which reflects the total exposure to a drug. |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Experimental Protocols

The determination of this compound in biological matrices necessitates sensitive and specific analytical methods. While a specific, detailed protocol for this particular metabolite was not found, a general workflow based on standard bioanalytical techniques for drug metabolites can be proposed.

In Vitro Metabolism Studies

Objective: To identify the specific enzymes responsible for the formation of this compound from oxyphenbutazone.

Methodology:

-

Incubation: Incubate oxyphenbutazone with human liver microsomes or recombinant human CYP enzymes in the presence of an NADPH-regenerating system.

-

Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant can be directly analyzed or subjected to further extraction.

-

Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in an animal model or human subjects.

Methodology:

-

Drug Administration: Administer oxyphenbutazone or this compound (if available as a pure substance) to subjects via a defined route (e.g., intravenous, oral).

-

Sample Collection: Collect biological samples (e.g., blood, plasma, urine) at predetermined time points.

-

Sample Preparation: Process the samples to extract the analyte. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Analysis: Quantify the concentration of this compound and its parent compound(s) in the samples using a validated LC-MS/MS method.

-

Pharmacokinetic Modeling: Use the concentration-time data to calculate pharmacokinetic parameters using appropriate software.

Conclusion

This compound is a pharmacologically active metabolite of oxyphenbutazone with potential for therapeutic applications. While a complete pharmacokinetic and metabolic profile is yet to be fully elucidated, this guide provides a foundational understanding based on the metabolism of its precursors. Further research, particularly quantitative in vivo studies and in vitro enzyme kinetics, is necessary to fully characterize the disposition of this compound and support its potential clinical development. The experimental frameworks provided herein offer a starting point for such investigations.

References

- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Hydroxyoxyphenbutazone's Activity Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of 4-Hydroxyoxyphenbutazone against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The document summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanism of action.

Executive Summary

This compound, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[1] This includes activity against drug-resistant Mtb strains. The compound's mechanism of action is distinct from many current anti-tubercular agents and involves the depletion of essential flavins and the formation of covalent adducts with mycothiol, a key antioxidant in Mtb. This unique mode of action suggests that this compound could be a valuable lead compound in the development of novel anti-tuberculosis therapies.

Quantitative Data Summary

The bactericidal activity of this compound against M. tuberculosis has been quantified under various conditions. The following tables summarize the key findings from in-vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Replicating M. tuberculosis

| Strain | Medium | BSA Concentration | MIC (µM) |

| M. tuberculosis H37Rv | 7H9 Liquid Culture | Low | 25 |

| M. tuberculosis H37Rv | 7H9 Liquid Culture | 0.5% | 100 |

Table 2: Activity of this compound against Non-Replicating M. tuberculosis

| Condition | Assay | Activity |

| Non-replicating (NR) Mtb | High-throughput screen | Selective mycobactericidal activity |

| Drug-resistant Mtb | Not specified | Active |

Experimental Protocols

The following sections detail the methodologies used to assess the activity of this compound against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC) against Replicating M. tuberculosis**